molecular formula C21H21O3P B092684 Tribenzyl phosphite CAS No. 15205-57-9

Tribenzyl phosphite

Cat. No.: B092684
CAS No.: 15205-57-9
M. Wt: 352.4 g/mol
InChI Key: KKFOMYPMTJLQGA-UHFFFAOYSA-N
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Description

Tribenzyl phosphite is an organic phosphorus compound with the molecular formula C21H21O3P. It is also known as phosphorous acid, tris(phenylmethyl) ester. This compound is characterized by its three benzyl groups attached to a phosphite core. This compound is a colorless to pale yellow liquid with a density of approximately 1.19 g/cm³ .

Mechanism of Action

Target of Action

Tribenzyl phosphite is primarily used as a stabilizer and antioxidant in the polymer industry . Its primary targets are the polymers that it helps stabilize against degradation during processing and long-term applications .

Mode of Action

This compound functions as an antioxidant by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions . All phosphites, including this compound, are hydroperoxide-decomposing secondary antioxidants . Their reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the decomposition of hydroperoxides . This process is catalytic and results in the formation of acidic hydrogen phosphates by hydrolysis and peroxidolysis . The o-hydroxyphenyl phosphates formed in this way from o-phenylene phosphites are excellent chain-breaking antioxidants .

Result of Action

The primary result of this compound’s action is the stabilization of polymers against degradation during processing and long-term applications . It achieves this by acting as an antioxidant, decomposing hydroperoxides, and breaking radical chains .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the nature of the substrate to be stabilized and the reaction conditions can affect its antioxidant function . Furthermore, it’s worth noting that the compound is relatively stable, but care should be taken to avoid contact with oxidizing agents to prevent fire or explosion risks .

Preparation Methods

Tribenzyl phosphite can be synthesized through several methods:

    Direct Esterification Method: This involves the reaction of phosphorous acid with benzyl alcohol.

    Reaction with Phosphorus Trichloride: This method involves the reaction of phosphorus trichloride with benzaldehyde to form this compound.

    Industrial Production: The large-scale industrial production of this compound involves the reaction of phosphorus trichloride with benzaldehyde under controlled conditions to ensure safety and minimize side reactions.

Chemical Reactions Analysis

Tribenzyl phosphite undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, hydrogen gas, and various nucleophiles. The major products formed from these reactions are phosphonic acids, dibenzyl phosphonates, and substituted phosphites .

Comparison with Similar Compounds

Tribenzyl phosphite can be compared with other similar compounds, such as:

    Dibenzyl Phosphite: Similar to this compound but with only two benzyl groups.

    Triphenyl Phosphite: Contains three phenyl groups instead of benzyl groups.

    Triethyl Phosphite: Contains three ethyl groups instead of benzyl groups.

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications that are not possible with other similar compounds .

Properties

IUPAC Name

tribenzyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O3P/c1-4-10-19(11-5-1)16-22-25(23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFOMYPMTJLQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934408
Record name Tribenzyl phosphite
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15205-57-9
Record name Tris(phenylmethyl) phosphite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15205-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tribenzylphosphite
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Record name Tribenzyl phosphite
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Record name Tribenzyl phosphite
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Synthesis routes and methods

Procedure details

dibenzyl phosphite; trilauryl phosphite; trilauryl phosphine; triphenyl phosphine; tribenzyl phosphine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described for Tribenzyl phosphite?

A1: The research paper [] highlights a method for synthesizing this compound using phosphorus trichloride and benzyl alcohol as starting materials. Notably, the study investigates the use of N,N-dimethyl aniline as an acid binding agent and petroleum ether as a solvent. This is significant because it explores alternative reaction conditions to potentially improve the yield and efficiency of this compound synthesis. The results presented in the paper suggest that this method can achieve a high yield (up to 80.5%) under optimized conditions, which could be beneficial for large-scale production and industrial applications of this compound.

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